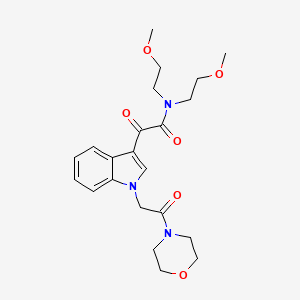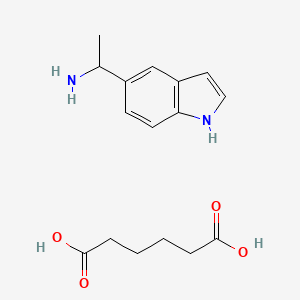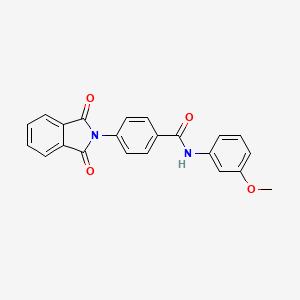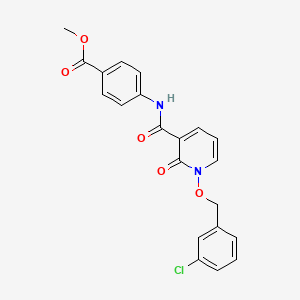
N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H29N3O6 and its molecular weight is 431.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Pharmacological Research
N,N-bis(2-methoxyethyl)amino substituted chromones or benzochromones, related to the chemical structure , have been prepared for potential pharmacological applications. However, their pharmacological screening indicated no tumor-inhibiting activity (Mazzei, Roma, & Ermili, 1979).
Synthesis of Carbamate Indole Derivatives
N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine, closely related to the compound of interest, has been used to synthesize morpholino-substituted cyclohexane-and cyclopentane-fused indole derivatives. These derivatives are of interest for their potential applications in medicinal chemistry (Borisov, Kamanina, & Velikorodov, 2007).
Ionic Liquid Synthesis
Compounds including N,N-bis(2-methoxyethyl)-morpholinium bis(trifluoromethylsulfonyl)imide, related to the requested chemical, have been synthesized as room-temperature ionic liquids (RTILs). Their electrochemical properties have been studied, contributing to the understanding of RTILs' potential applications in various industries (Komayko et al., 2018).
Antituberculosis Activity
Derivatives including N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have been synthesized and characterized for their potential antituberculosis activities, showcasing the medicinal potential of such compounds (Bai et al., 2011).
Palladium(II) and Mercury(II) Complexation
Compounds like bis{2-(N-morpholino)ethyl}telluride, structurally related to the compound , have been synthesized and used for complexation with palladium(II) and mercury(II). This research aids in understanding the metal-binding capabilities of such compounds (Singh et al., 2000).
Synthesis of Pyrimido[4,5-b]indoles
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, closely related to the compound , has been used to synthesize a new series of pyrimido[4,5-b]indole derivatives. These compounds are of interest due to their potential applications in pharmaceuticals (Kaptı, Dengiz, & Balcı, 2016).
Antimicrobial Activity
Pyrimidine-triazole derivatives synthesized from molecules structurally related to the compound have been studied for antimicrobial activity, revealing potential applications in combating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6/c1-29-11-7-24(8-12-30-2)22(28)21(27)18-15-25(19-6-4-3-5-17(18)19)16-20(26)23-9-13-31-14-10-23/h3-6,15H,7-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COARHIYUHTTXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)


![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/no-structure.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)
![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)

![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)